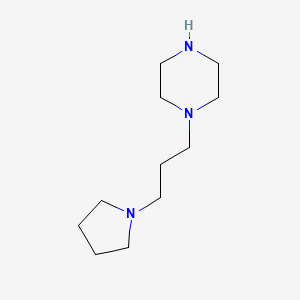

1-(3-Pyrrolidinopropyl)Piperazine

Description

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the systematic exploration of nitrogen-containing ring systems throughout the twentieth and twenty-first centuries. While specific documentation of the initial synthesis and characterization of this particular compound is limited in the available literature, its development can be traced through the progression of piperazine chemistry and the increasing sophistication of synthetic methodologies for creating complex heterocyclic structures.

The foundational work in piperazine chemistry dates back to the early twentieth century, when researchers began systematically investigating methods for the synthesis and functionalization of six-membered dinitrogen-containing rings. The development of reliable synthetic routes to piperazine and its derivatives provided the chemical foundation necessary for the subsequent exploration of more complex structures, including those featuring extended alkyl chains and additional heterocyclic substituents.

The emergence of this compound as a compound of interest likely occurred during the period of intensive pharmaceutical research in the latter half of the twentieth century, when medicinal chemists began exploring the systematic modification of known bioactive scaffolds to optimize their pharmacological properties. The compound's entry into chemical databases, with its creation date recorded as July 19, 2005, in the PubChem database, suggests that systematic characterization and documentation of this compound occurred during the early twenty-first century as part of broader efforts to catalog and organize chemical knowledge.

The historical significance of this compound also relates to the development of synthetic methodologies for creating complex heterocyclic structures. The successful synthesis of this compound requires sophisticated organic chemistry techniques, including the selective functionalization of piperazine rings and the formation of carbon-nitrogen bonds under controlled conditions. These synthetic challenges have driven innovations in organic synthesis that have had broader applications throughout the field of chemistry.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic organic compounds. The compound name reflects its structural composition, beginning with the piperazine ring system as the parent structure and indicating the substitution pattern through numerical locants and descriptive terms for the attached groups.

In the systematic name, "piperazine" designates the six-membered saturated ring containing two nitrogen atoms at positions 1 and 4. The prefix "1-" indicates that the substituent is attached to the nitrogen atom at position 1 of the piperazine ring. The substituent itself, "(3-Pyrrolidinopropyl)," describes a three-carbon propyl chain that terminates in a pyrrolidine ring system. The numerical designation "3-" within this substituent name indicates that the pyrrolidine ring is attached to the third carbon of the propyl chain.

Alternative nomenclature systems provide additional perspectives on the compound's systematic classification. The compound is also known as "1-(3-pyrrolidin-1-ylpropyl)piperazine," which emphasizes the connectivity between the pyrrolidine nitrogen and the propyl chain. Other synonymous names include "1-[3-(1-pyrrolidino)propyl]piperazine" and "1-(3-(pyrrolidin-1-yl)propyl)piperazine," reflecting different approaches to describing the same molecular connectivity.

The chemical classification of this compound places it within several important categories of organic compounds. As a heterocyclic compound, it belongs to the broad class of organic molecules containing atoms other than carbon and hydrogen within cyclic structures. More specifically, it is classified as a diazine derivative, reflecting the presence of two nitrogen atoms within the piperazine ring system. The compound also falls within the category of polycyclic amines, as it contains multiple nitrogen-containing ring systems connected through aliphatic linkages.

| Classification Category | Description |

|---|---|

| Molecular Formula | C₁₁H₂₃N₃ |

| IUPAC Name | 1-(3-pyrrolidin-1-ylpropyl)piperazine |

| Chemical Abstract Service Number | 224309-80-2 |

| Molecular Weight | 197.32 g/mol |

| Ring Systems | Piperazine (6-membered), Pyrrolidine (5-membered) |

| Functional Groups | Tertiary amines, saturated heterocycles |

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, reflecting its utility as both a synthetic intermediate and a platform for fundamental studies in heterocyclic chemistry. The compound's structural features make it an attractive subject for investigating the properties and reactivity patterns of complex nitrogen-containing heterocycles, contributing to the broader understanding of structure-activity relationships in organic chemistry.

In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures. The presence of multiple nitrogen atoms provides numerous sites for further functionalization, allowing chemists to systematically modify the compound's properties through selective chemical transformations. The compound's synthetic accessibility through established methodologies makes it an attractive starting point for exploratory synthetic programs aimed at developing new chemical entities with desired properties.

The compound has demonstrated particular significance in medicinal chemistry research, where piperazine derivatives have established themselves as privileged scaffolds for pharmaceutical development. The unique combination of structural features present in this compound provides opportunities for investigating how different heterocyclic systems contribute to biological activity and pharmacological properties. Research in this area has contributed to the development of structure-activity relationships that guide the design of new therapeutic agents.

Advanced analytical studies of this compound have provided insights into the conformational behavior and electronic properties of complex heterocyclic systems. Spectroscopic investigations, including nuclear magnetic resonance and mass spectrometry studies, have elucidated the compound's structural characteristics and dynamic behavior in solution. These studies contribute to the fundamental understanding of how molecular structure influences physical and chemical properties in heterocyclic compounds.

The compound's research significance is further enhanced by its role in developing new synthetic methodologies for heterocyclic chemistry. The challenges associated with selectively functionalizing complex structures like this compound have driven innovations in synthetic chemistry, including the development of new catalytic systems and reaction conditions that enable selective transformations of multifunctional substrates.

Position within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of how multiple nitrogen-containing ring systems can be combined to create structurally complex and functionally diverse molecular architectures. The compound exemplifies the principles of heterocyclic chemistry that govern the design and synthesis of compounds containing heteroatoms within cyclic structures.

The piperazine component of the molecule positions the compound within the important class of six-membered diazines, which have played crucial roles in pharmaceutical chemistry and materials science. Piperazine rings are characterized by their conformational flexibility and their ability to participate in a wide range of chemical transformations, properties that are retained and enhanced in this compound through the additional structural complexity provided by the pyrrolidine substituent.

The pyrrolidine moiety contributes five-membered ring characteristics to the overall molecular architecture, introducing conformational constraints and electronic properties that differ significantly from those of the piperazine system. This combination of ring systems with different sizes and properties creates opportunities for fine-tuning molecular properties through selective modifications of either ring system or the connecting alkyl chain.

Within the context of heterocyclic chemistry, this compound represents an example of how structural complexity can be systematically built up from simpler heterocyclic components. The compound demonstrates the principles of modular molecular design, where individual heterocyclic units are combined through carefully designed linkers to create molecules with enhanced or novel properties compared to the individual components.

The compound's position in heterocyclic chemistry is also significant from the perspective of synthetic methodology development. The successful synthesis of this compound requires the application of advanced synthetic techniques for heterocycle construction and functionalization, including methods for selective alkylation of piperazine derivatives and strategies for introducing pyrrolidine substituents under controlled conditions.

| Heterocyclic Component | Ring Size | Heteroatoms | Structural Characteristics |

|---|---|---|---|

| Piperazine | 6-membered | 2 Nitrogen atoms | Saturated, conformationally flexible |

| Pyrrolidine | 5-membered | 1 Nitrogen atom | Saturated, constrained conformation |

| Propyl Linker | 3-carbon chain | - | Flexible alkyl connection |

Properties

IUPAC Name |

1-(3-pyrrolidin-1-ylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXVYOQQRAMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371946 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224309-80-2 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224309-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyrrolidinopropyl)Piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylpyrrolidine under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and 3-chloropropylpyrrolidine

Conditions: Basic medium, often using sodium hydroxide or potassium carbonate

Solvent: Common solvents include ethanol or methanol

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrrolidinopropyl)Piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products:

Oxidation: N-oxides of this compound

Reduction: Reduced derivatives with altered nitrogen functionalities

Substitution: Various substituted piperazine and pyrrolidine derivatives

Scientific Research Applications

1-(3-Pyrrolidinopropyl)Piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders and infections.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinopropyl)Piperazine is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological and Functional Differences

- Receptor Selectivity: this compound lacks direct receptor data in the evidence, but analogs like TFMPP (5-HT1B/5-HT2A agonist) and mCPP (5-HT2C agonist) highlight how aromatic substituents drive serotonin receptor interactions . The pyrrolidinopropyl group’s aliphatic nature may reduce affinity for these receptors but improve selectivity for non-serotonergic targets. SA4503’s phenethyl substituent enables sigma-1 receptor binding, suggesting that bulky, flexible chains (like pyrrolidinopropyl) could similarly target non-canonical receptors .

- Biological Activity: BZP and TFMPP are psychoactive due to their aromatic groups, which enhance blood-brain barrier penetration . The pyrrolidinopropyl group’s hydrophilicity may limit CNS activity but improve solubility for non-CNS applications. Anticancer piperazines (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) rely on aromatic substituents for cytotoxicity, whereas the pyrrolidinopropyl group’s nitrogen-rich structure could enhance metal chelation or enzyme inhibition .

- Physicochemical Properties: Trimetazidine’s methoxybenzyl group increases metabolic stability, while the pyrrolidinopropyl chain may introduce steric hindrance, affecting bioavailability . Piperazines with five-membered heterocycles (e.g., pyrrolidine) show reduced PI3Kδ inhibition compared to six-membered analogs, suggesting ring size impacts target engagement .

Key Research Findings

Substituent-Driven Activity: Aromatic groups (e.g., benzyl, chlorophenyl) enhance CNS activity, while aliphatic chains (e.g., pyrrolidinopropyl) may favor non-CNS applications like catalysis or material functionalization .

Ring Size and Selectivity : Six-membered piperazine/piperidine rings outperform five-membered analogs in PI3Kδ inhibition, suggesting steric constraints in target binding .

Hybrid Derivatives: Combining substituents (e.g., TFMPP-MDBP hybrids) can modulate receptor profiles, indicating that this compound could be hybridized for multitarget therapies .

Biological Activity

1-(3-Pyrrolidinopropyl)Piperazine (PPP) is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and case studies.

Target Receptors:

this compound primarily acts as a GABA receptor agonist , enhancing the inhibitory effects of GABA neurotransmitters. This action can lead to significant physiological effects, including the paralysis of certain parasites and modulation of neuronal activity.

Biochemical Pathways:

- Inhibition of Acetylcholinesterase: The compound also inhibits acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions, which can affect neurotransmission and muscle contraction.

- Induction of Apoptosis in Cancer Cells: In vitro studies have shown that PPP can induce apoptosis in cancer cells by upregulating markers such as cleaved caspase-3 and cytochrome c, indicating its potential as an anticancer agent.

Pharmacokinetics

Upon systemic entry, PPP undergoes partial oxidation and is eliminated in unchanged form. Its pharmacokinetic profile suggests that environmental factors like pH and temperature can influence its stability and efficacy.

Cellular Effects

The compound's interaction with cellular components leads to various biological effects:

- Cytotoxicity in Cancer Cells: Studies indicate that PPP exhibits cytotoxic properties against cancer cell lines, affecting cell proliferation and survival through apoptotic pathways.

- Modulation of Gene Expression: PPP influences gene expression by altering transcription factor activities, impacting pathways involved in cell metabolism and differentiation.

Research Applications

This compound has several applications across different scientific fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules. |

| Biology | Investigated for antimicrobial and anticancer properties. |

| Medicine | Explored as a therapeutic agent for neurological disorders and infections. |

| Industry | Employed in developing new materials with unique chemical properties. |

Case Studies

- Anticancer Activity: A study demonstrated that PPP significantly reduced viability in various cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through upregulation of pro-apoptotic proteins.

- Neuropharmacological Effects: Research indicated that PPP's action on GABA receptors could provide therapeutic benefits in treating anxiety disorders by enhancing inhibitory neurotransmission, potentially leading to anxiolytic effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1-(3-Pyrrolidinopropyl)Piperazine in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with internal standards (IS) is widely used. For example, p-tolylpiperazine (pTP) as an IS enables precise quantification of structurally similar piperazines in hair samples, with validation parameters including linearity (R² > 0.99), recovery (>80%), and limits of detection (LOD < 0.1 ng/mg) . Raman microspectroscopy is another robust method; optimal parameters include 20 mW laser power and 128–256 scans to achieve high-resolution spectra for differentiation from analogs .

Q. What synthetic routes are effective for introducing substituents to the piperazine ring in derivatives?

- Methodological Answer : Carbodiimide-mediated coupling (e.g., EDC/HOAt) is effective for functionalizing carboxyl groups on peptides or small molecules. For triazole derivatives, click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions yields stable products. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography are critical steps .

Q. Which in vivo models are appropriate for assessing serotonergic effects of this compound?

- Methodological Answer : Rodent models, such as the head-twitch response (HTR) assay, are standard for evaluating 5-HT₂ receptor agonism. Intraperitoneal administration (1–10 mg/kg) and behavioral monitoring over 30–60 minutes post-injection can quantify dose-dependent effects. Co-administration with selective receptor antagonists (e.g., ketanserin for 5-HT₂) validates target specificity .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities of piperazine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C), assay conditions (e.g., radioligand choice), or tissue sources (recombinant vs. native receptors). Standardizing protocols (e.g., uniform Kd values for reference ligands) and using multivariate analysis (e.g., PCA/LDA) to account for confounding variables (e.g., pH, temperature) improves reproducibility. Cross-validation with functional assays (e.g., calcium flux) further clarifies discrepancies .

Q. What strategies differentiate positional isomers of halogenated phenylpiperazines spectroscopically?

- Methodological Answer : Raman microspectroscopy with optimized parameters (20 mW laser, 256 scans) generates distinct spectral fingerprints for isomers. For example, 3-TFMPP vs. 4-TFMPP show peak shifts at 780 cm⁻¹ (C-F stretch) and 1,200 cm⁻¹ (aromatic ring vibrations). Principal Component Analysis (PCA) of spectral data reduces dimensionality, while Linear Discriminant Analysis (LDA) achieves >95% classification accuracy .

Q. How do steric/electronic modifications on the pyrrolidinopropyl moiety influence pharmacokinetics?

- Methodological Answer : Substituent size and polarity directly impact blood-brain barrier (BBB) penetration and metabolic stability. For example, trifluoromethyl groups enhance lipophilicity (logP +0.5) but reduce CYP2D6 clearance. Computational modeling (e.g., molecular docking with P-glycoprotein) predicts BBB permeability, while in vitro assays (e.g., Caco-2 monolayers) validate absorption rates. Steric bulk at the ortho position increases 5-HT₂A binding affinity by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.